molecular formula C32H37N3O5 B2592840 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-59-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2592840
CAS No.: 899916-59-7
M. Wt: 543.664
InChI Key: ZKGJPNJANHRITN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.664. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds in this series demonstrated broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies of selected compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting a mechanism of action through the inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Synthesis Techniques

The lithiation of 2-methylquinazolin-4(3H)-one and subsequent reactions with various electrophiles demonstrated a method for synthesizing 2-substituted derivatives. This approach showcases the versatility and utility of quinazolinone derivatives in chemical synthesis, offering a pathway to more complex molecules with potential biological activities (Keith Smith et al., 1999).

Anticancer Activities of Quinazoline Derivatives

A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds demonstrated significant anticancer activities, with specific compounds inhibiting ERK1/2 phosphorylation and inducing apoptosis in cancer cells. These findings indicate the therapeutic potential of quinazoline derivatives in cancer treatment (Ying Zhang et al., 2013).

Targeted Drug Delivery Systems

Research into isoquinoline derivatives incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells shows promising antitumor activity. This strategy enhances the therapeutic potential of anticancer agents by improving their delivery to cancer cells, demonstrating the importance of targeted delivery systems in cancer therapy (Xuewei Yang et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the reaction of 3,4-dimethoxyphenethylamine with mesityl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "mesityl chloride", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethoxyphenethylamine with mesityl chloride in the presence of a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide.", "Step 2: Reaction of N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide." ] }

899916-59-7

Molecular Formula

C32H37N3O5

Molecular Weight

543.664

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36)

InChI Key

ZKGJPNJANHRITN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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